2,4-Dichloropyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 2,4-dichloropyrimidine involves several steps, starting from basic raw materials. For example, one method for synthesizing related compounds involves cyclization, chlorination, and nucleophilic substitution steps starting from methyl 3-aminothiophene-2-carboxylate and urea, achieving a total yield of 42.4% (Zhou et al., 2019). Another route to related pyrimidinyl compounds includes starting from 2,4-dichloropyrimidine and undergoing regioselective Sonogashira coupling, followed by nucleophilic substitution, leading to medicinally important derivatives (Deng & Mani, 2006).
Molecular Structure Analysis
The molecular structure of derivatives of 2,4-dichloropyrimidine has been elucidated using various spectroscopic methods, including X-ray diffraction. These studies reveal the planar nature of the pyrimidine ring and the distribution of substituents, which significantly affect the compound's reactivity and physical properties (Clews & Cochran, 1948). For instance, 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and its derivatives form hydrogen-bonded sheets, highlighting the impact of molecular structure on crystal packing (Trilleras et al., 2009).
Chemical Reactions and Properties
2,4-Dichloropyrimidine participates in various chemical reactions, including regioselective substitutions and cross-coupling reactions, making it a versatile intermediate. For example, it undergoes sequential functionalization to yield 4-aryl-5-pyrimidinylimidazoles, highlighting its utility in synthesizing complex organic molecules (Deng & Mani, 2006). The reactivity of 2,4-dichloropyrimidine allows for the synthesis of dissymmetric and symmetrical derivatives, further exemplified by its use in creating bis[4-chloro-2-pyrimidyl] dichalcogenide and unsymmetrical pyrimidyl chalcogen compounds (Bhasin et al., 2011).
Scientific Research Applications
Virus Inhibition : Dichloropyrimidines, particularly 2-amino4,6-dichloropyrimidine, have shown effectiveness in inhibiting the growth of various RNA and DNA viruses. They prevent virus particle assembly by acting on structural virus proteins (Colla et al., 1977).
Synthesis for Medical Research : A novel synthesis method using [2-14C]2,5-dichloropyrimidine from [14C]urea has been developed for hepatocyte transport studies, protein covalent binding, and metabolic profiling, offering a radiochemically pure yield (Tran et al., 2011).
Chemical Synthesis Applications : The one-pot double Suzuki coupling of 2,4-dichloropyrimidine facilitates the efficient synthesis of diarylated pyrimidines. This process is more reactive in alcoholic solvent mixtures compared to polar aprotic solvents (Anderson & Handy, 2010).
Infectious Disease Chemotherapy : 2,4-diaminopyrimidines and their analogues, closely related to 2,4-dichloropyrimidine, show significant potential in infectious disease chemotherapy, especially in understanding their molecular activity and treatment of neoplastic diseases (Roth & Cheng, 1982).
Production of Medicinally Important Compounds : A concise synthetic route using 2,4-dichloropyrimidine enables the efficient production of 4-aryl-5-pyrimidinylimidazoles, which are important in medicinal applications (Deng & Mani, 2006).
Dissymmetric Pyrido Pyrimidines Synthesis : Dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines can be synthesized using regioselective cross-coupling reactions, opening new pathways for synthesizing bis-functionalized pyrimidine series (Tikad et al., 2007).
Synthesis of Multinucleate Pyrimidine Chalcogen Derivatives : A novel class of multinucleate pyrimidine chalcogen derivatives has been synthesized by substituting chlorine at the C-2 position of 2,4-dichloropyrimidine with nucleophilic dichalcogenide anion E22 (E = S, Se, Te) (Bhasin et al., 2011).
Synthesis of Pyrimidine-based Macrostructures : Macrostructures derived from dichloropyrimidines, such as porphyrinoids, dendrimers, and heteracalix[n]arenes, are used in applications like dendritic oxidation catalysts (Maes & Dehaen, 2008).
Structural Studies : The structures of dichloropyrimidines, including 2-amino-4,6-dichloropyrimidine, help in understanding the planar nature of six-membered rings in pyrimidines, crucial for studying van der Waals forces and hydrogen bonds in molecular structures (Clews & Cochran, 1948).
Selective Chemical Reactions : Lewis acids can be used to selectively induce the addition of amines to 5-trifluoromethyl-2,4-dichloropyrimidine, influencing the ratio of isomers (Richter et al., 2013).
Regioselective Amination : Regioselective 2-amination of polychloropyrimidines, including 2,4-dichloropyrimidine, can be achieved under both catalytic and noncatalytic conditions, yielding various arylated derivatives (Smith & Buchwald, 2016).
Safety And Hazards
Future Directions
The future directions of 2,4-Dichloropyrimidine research involve its use in various chemical reactions. Its highly regioselective S N Ar amination with weakly nucleophilic amines has been found to be practical and environmentally friendly . This strategy facilitates the synthesis of various aminopyrimidines in a regio- and chemoselective manner . This approach has been successfully used for the amination of various activated N-heteroaromatic substrates .
properties
IUPAC Name |
2,4-dichloropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2/c5-3-1-2-7-4(6)8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTNYQZNBZNDOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2 | |
Record name | 2,4-dichloropyrimidine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049293 | |
Record name | 2,4-Dichloropyrimidine | |
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Molecular Weight |
148.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloropyrimidine | |
CAS RN |
3934-20-1 | |
Record name | 2,4-Dichloropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3934-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,6-Dichloropyrimidine | |
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Record name | 2,4-Dichloropyrimidine | |
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Record name | 2,4-Dichloropyrimidine | |
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Record name | 2,4-Dichloropyrimidine | |
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Record name | Pyrimidine, 2,4-dichloro- | |
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Record name | 2,4-Dichloropyrimidine | |
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Record name | 2,4-dichloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.372 | |
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Record name | 2,6-DICHLOROPYRIMIDINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV96122OCD | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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